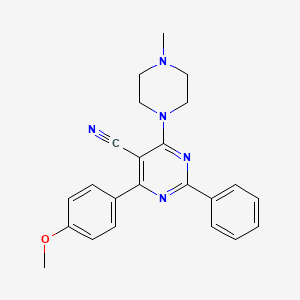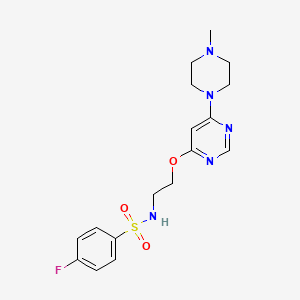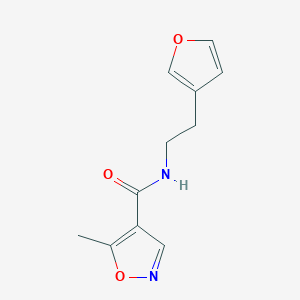
4-(4-Methoxyphenyl)-6-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-(4-Methoxyphenyl)-6-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarbonitrile" is a pyrimidine derivative, which is a class of compounds that have garnered interest due to their diverse range of biological activities. Pyrimidine derivatives are known to exhibit chemotherapeutic properties and are often explored for their potential as anti-diabetic, antiviral, and antibacterial agents. The methoxyphenyl and methylpiperazino groups attached to the pyrimidine ring may influence the compound's reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of related pyrimidine derivatives typically involves nucleophilic substitution reactions, as seen in the synthesis of "2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile" . Another method includes a three-component reaction using malononitrile, an aldehyde, and an amine, which was employed in the synthesis of "2-amino-4-(4methoxyphenyl)-6-(piperidin-1-yl)-3,5-dicarbonitrile pyridine" . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
Spectroscopic techniques such as FT-IR and FT-Raman are commonly used to investigate the molecular structure of pyrimidine derivatives . These techniques, along with computational methods like density functional theory (DFT), can provide insights into the equilibrium geometry, vibrational wave numbers, and molecular stability. The molecular structure is crucial for understanding the interaction of the compound with biological targets, as indicated by molecular docking studies .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including acetylation, formylation, and reactions with bifunctional nucleophiles to yield a variety of heterocyclic compounds . The reactivity of the cyano and phenyl groups in the pyrimidine ring can lead to the formation of Schiff bases and other nitrogen-containing heterocycles, which are often explored for their biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as their nonlinear optical behavior and charge distribution, can be predicted theoretically . The molecular electrostatic potential (MEP) analysis reveals the distribution of negative and positive charges across the molecule, which is important for understanding its reactivity and interaction with other molecules. The synthesis conditions, such as temperature and reaction time, can significantly affect the yield and purity of the compound .
Wissenschaftliche Forschungsanwendungen
DNA Binding and Cellular Applications
Pyrimidine derivatives, such as Hoechst 33258, are known for their strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. These derivatives have been utilized in cellular biology for chromosome and nuclear staining, analysis of nuclear DNA content values via flow cytometry, and investigation of plant chromosomes. Their applications extend to acting as radioprotectors and topoisomerase inhibitors, providing a foundation for rational drug design and understanding the molecular basis for DNA sequence recognition and binding (Issar & Kakkar, 2013).
Synthesis and Chemical Studies
Research on pyrimidine scaffolds has shown their wide range of applicability, with 5H-pyrano[2,3-d]pyrimidine scaffolds being particularly noted for their versatility in medicinal and pharmaceutical industries. The development of these scaffolds, facilitated by various synthetic pathways and hybrid catalysts, underscores the importance of pyrimidine derivatives in chemical synthesis and pharmaceutical research. These compounds have been investigated for their potential as lead molecules in drug development, highlighting their significance in synthetic chemistry and medicinal applications (Parmar, Vala, & Patel, 2023).
Anti-inflammatory Properties
Pyrimidine derivatives have demonstrated a range of pharmacological effects, including anti-inflammatory properties. Studies have identified several pyrimidine compounds that exhibit potent anti-inflammatory activity, underscoring their potential in designing new therapeutic agents for inflammatory conditions. The detailed structure-activity relationships and the mechanisms underlying their anti-inflammatory effects remain an area of active research, with implications for the development of novel anti-inflammatory drugs (Gondkar, Deshmukh, & Chaudhari, 2013).
Environmental and Analytical Chemistry
Pyrimidine derivatives also find applications in environmental and analytical chemistry. For instance, the sorption of phenoxy herbicides to soil, organic matter, and minerals involves compounds with pyrimidine structures, indicating their role in environmental fate studies and the development of remediation strategies. Analytical methodologies involving pyrimidine derivatives facilitate the understanding of chemical interactions within ecosystems and the assessment of environmental pollution (Werner, Garratt, & Pigott, 2012).
Eigenschaften
IUPAC Name |
4-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-2-phenylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O/c1-27-12-14-28(15-13-27)23-20(16-24)21(17-8-10-19(29-2)11-9-17)25-22(26-23)18-6-4-3-5-7-18/h3-11H,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHJJCFLZNOLML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC(=C2C#N)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)-6-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(Hydroxymethyl)-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B2503537.png)
![3-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2503538.png)

![Methyl 5-cyanobicyclo[3.2.2]nonane-1-carboxylate](/img/structure/B2503541.png)
![7-chloro-N-(2-furylmethyl)-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2503545.png)

![(E)-3-(3-nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde oxime](/img/structure/B2503547.png)

![N-(tert-butyl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2503551.png)


![2-Pyridinamine,5-bromo-n-[(4-fluorophenyl)methyl]-](/img/structure/B2503555.png)

